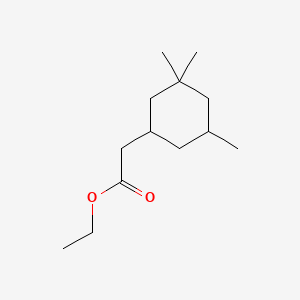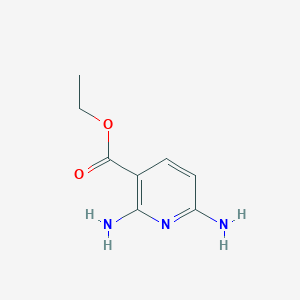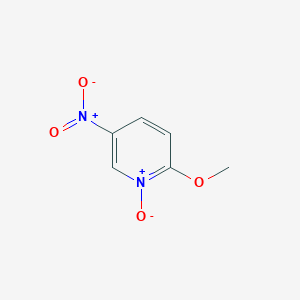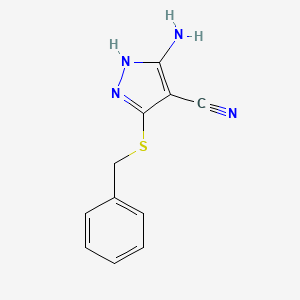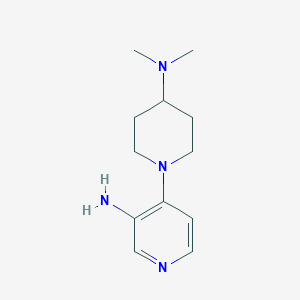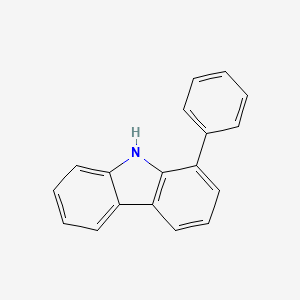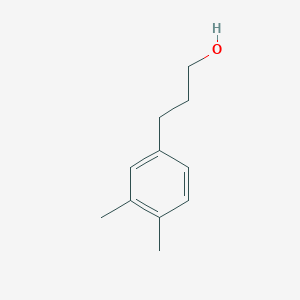
3-(3,4-Dimethylphenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-(3,4-Dimethylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3,4-Dimethylphenyl)propanal or further to 3-(3,4-Dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 3-(3,4-Dimethylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-(3,4-Dimethylphenyl)propan-1-yl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-(3,4-Dimethylphenyl)propanal, 3-(3,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,4-Dimethylphenyl)propan-1-amine.
Substitution: 3-(3,4-Dimethylphenyl)propan-1-yl chloride.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar in structure but with methoxy groups instead of methyl groups.
3-(3,4-Dimethylphenyl)propanal: The aldehyde form of the compound.
3-(3,4-Dimethylphenyl)propanoic acid: The carboxylic acid derivative.
Uniqueness: 3-(3,4-Dimethylphenyl)-1-propanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methyl groups contribute to its hydrophobic character, influencing its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
OHJUXULNCIDDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


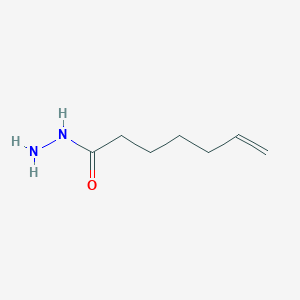
![1-Vinyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B8778953.png)
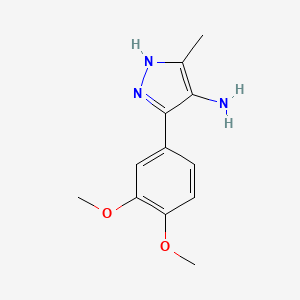
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B8778964.png)
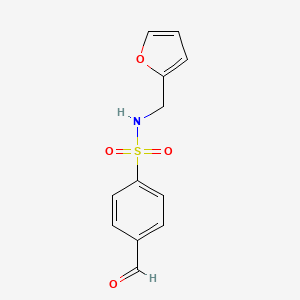
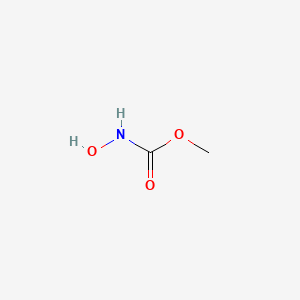
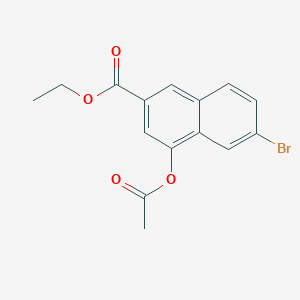
![3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine](/img/structure/B8778980.png)
